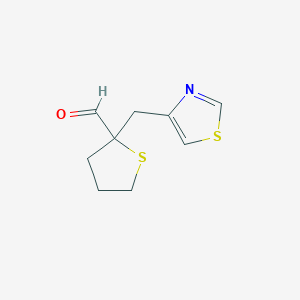
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that contains both thiazole and thiolane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the thiolane moiety. One common method includes the reaction of thioamides with α-halo ketones under basic conditions to form the thiazole ring. Subsequent reactions with thiolane derivatives lead to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Thiolane derivatives: Compounds such as thiolane-2-carboxylic acid and thiolane-2-thiol are structurally related.
Uniqueness: 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is unique due to the combination of both thiazole and thiolane rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in simpler thiazole or thiolane derivatives .
Eigenschaften
Molekularformel |
C9H11NOS2 |
|---|---|
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
2-(1,3-thiazol-4-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H11NOS2/c11-6-9(2-1-3-13-9)4-8-5-12-7-10-8/h5-7H,1-4H2 |
InChI-Schlüssel |
WBDFNYYKYAYUPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)(CC2=CSC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-3-methylbutanoic acid](/img/structure/B15272275.png)
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride](/img/structure/B15272280.png)
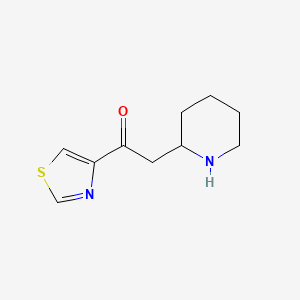
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
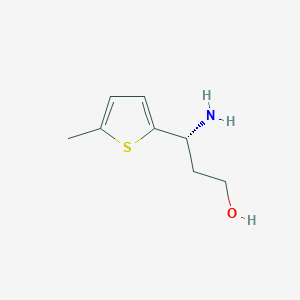
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)

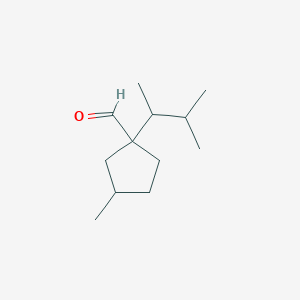
![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)

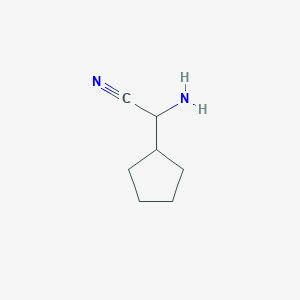

![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
